4-(Pentafluorosulfur)benzylamine

Description

The exact mass of the compound 4-(Pentafluorosulfur)benzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Pentafluorosulfur)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pentafluorosulfur)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFDRIHZYFHFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228806 | |

| Record name | (OC-6-21)-[4-(Aminomethyl)phenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-35-4 | |

| Record name | (OC-6-21)-[4-(Aminomethyl)phenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[4-(Aminomethyl)phenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(pentafluoro-lambda6-sulfanyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Synthetic Guide: 4-(Pentafluorosulfur)benzylamine

This guide outlines the synthesis of 4-(Pentafluorosulfur)benzylamine , a critical building block in modern medicinal chemistry. The pentafluorosulfanyl (SF₅) group, often termed "super-trifluoromethyl," offers unique physicochemical properties—high lipophilicity, strong electron-withdrawing nature, and metabolic stability—making it a superior bioisostere for –CF₃, –tBu, or –NO₂ groups.[1][2]

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-(Pentafluorosulfur)benzylamine (CAS: 1623190-86-6) presents a challenge in chemoselectivity: reducing the functional handle (nitrile or amide) while preserving the hydrolytically and thermally stable, yet potentially reactive, SF₅ moiety.[2]

While the SF₅ group is remarkably robust—resisting hydrolysis in strong acids and bases—it can be susceptible to reductive defluorination under extreme conditions (e.g., dissolving metal reductions). Therefore, the synthetic strategy prioritizes chemoselective hydride reduction or catalytic hydrogenation .

Retrosynthetic Pathways

We identify three primary disconnections to access the target benzylamine (1 ):

-

Route A (Primary): Chemoselective reduction of 4-(pentafluorosulfur)benzonitrile (2 ).

-

Route B (Alternative): Reduction of 4-(pentafluorosulfur)benzamide (3 ).

-

Route C (Classic): Gabriel Synthesis via 4-(pentafluorosulfur)benzyl bromide (4 ).

Figure 1: Retrosynthetic analysis of 4-(Pentafluorosulfur)benzylamine.

Primary Synthetic Route: Nitrile Reduction

The most direct and atom-economical route involves the reduction of 4-(pentafluorosulfur)benzonitrile .[2] While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, Borane-Tetrahydrofuran (BH₃·THF) complex is recommended for this substrate. Borane reductions are milder, strictly chemoselective for the nitrile, and minimize the risk of defluorination or side reactions associated with the highly energetic aluminates.

Experimental Protocol

Objective: Reduction of 4-(SF₅)benzonitrile to 4-(SF₅)benzylamine.

| Parameter | Specification |

| Substrate | 4-(Pentafluorosulfur)benzonitrile |

| Reagent | Borane-THF complex (1.0 M in THF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0°C to Reflux |

| Yield Target | 85–95% |

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush the system with dry Nitrogen (N₂) or Argon.

-

Solubilization: Charge the flask with 4-(pentafluorosulfur)benzonitrile (10.0 mmol, 2.29 g) and anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add BH₃·THF (1.0 M solution, 30 mL, 30.0 mmol, 3.0 equiv) dropwise via the addition funnel over 20 minutes. Caution: Exothermic reaction.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux (66°C) for 4–6 hours. Monitor conversion via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.

-

Quenching (Critical): Cool the mixture to 0°C. Carefully quench excess borane by the slow, dropwise addition of Methanol (10 mL) until gas evolution ceases.

-

Hydrolysis: To break the boron-amine complex, add 6M HCl (15 mL) and reflux for 1 hour.

-

Workup: Cool to room temperature. Basify the aqueous layer to pH >12 using 4M NaOH. Extract the free amine with Dichloromethane (DCM, 3 x 40 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude oil can be purified via Kugelrohr distillation or converted to the hydrochloride salt (using HCl in dioxane) for crystallization.

Alternative Route: Catalytic Hydrogenation

For larger scale-up where stoichiometric boron waste is undesirable, catalytic hydrogenation is the industrial standard.[2] The SF₅ group is stable to standard hydrogenation conditions (Pd/C or Raney Nickel).

Reagents: H₂ (50 psi), Raney Nickel (active) or 10% Pd/C, Methanol/NH₃.

-

Note: The presence of Ammonia (NH₃) in Methanol is crucial to suppress the formation of the secondary amine dimer (dibenzylamine side product).

Figure 2: Catalytic hydrogenation workflow.

Characterization & Properties

The SF₅ group imparts distinct spectral signatures. The ¹⁹F NMR is diagnostic, typically showing a characteristic AB₄ pattern (a doublet of pentets and a pentet of doublets) due to the axial and equatorial fluorine environments, though often it appears as a multiplet or broad signal depending on resolution.[2]

| Technique | Expected Signal Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.95 (s, 2H, CH₂), 1.50 (br s, 2H, NH₂). |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ +84.0 (quint, 1F, axial), +63.0 (d, 4F, equatorial).[2] Chemical shifts are approx.[2] |

| MS (ESI+) | [M+H]⁺ = 234.03 (Calculated for C₇H₈F₅NS). |

| Physical State | Clear colorless oil (free base); White solid (HCl salt). |

Safety & Handling

-

SF₅ Stability: The SF₅ group is generally chemically inert, similar to CF₃, and does not release fluoride ions under standard workup conditions. It is thermally stable >200°C.

-

Borane Hazards: BH₃·THF is moisture-sensitive and flammable. Quenching generates Hydrogen gas; ensure adequate ventilation.[2]

-

Toxicology: While specific data for the benzylamine is limited, SF₅-aromatics are often lipophilic and can penetrate the CNS. Handle with standard PPE (gloves, goggles, fume hood).

Applications in Drug Discovery

The 4-(SF₅)benzylamine moiety is a high-value scaffold for:

-

Peptidomimetics: Replacing phenylalanine or tyrosine residues to increase proteolytic stability.[2]

-

Kinase Inhibitors: Occupying hydrophobic pockets where the larger volume of SF₅ (vs. CF₃) improves binding affinity.

-

CNS Drugs: Increasing blood-brain barrier (BBB) permeability due to enhanced lipophilicity (LogP).[2]

References

-

Synthesis of SF5-Amino Acids: Grigolato, L., et al. (2018).[2][3] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry. Link

-

SF5 Properties & Bioisosterism: Serna-Salar, M., et al. (2017).[2] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Link

-

General Nitrile Reduction (LiAlH4): De Souza, M. V. N., et al. (2022).[2] Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Protocol adapted for general benzylamines).[4] Link

-

SF5 Stability: Beier, P. New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Link

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. US6676921B2 - Method for preparation of lithium aluminum hydride from sodium aluminum hydride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-(Pentafluorosulfur)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of the pentafluorosulfur (SF₅) group into organic molecules has garnered significant interest within the pharmaceutical and agrochemical industries. This is due to its unique combination of properties, including high electronegativity, thermal stability, and lipophilicity, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. 4-(Pentafluorosulfur)benzylamine, a primary aromatic amine bearing this remarkable functional group, represents a key building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Pentafluorosulfur)benzylamine, alongside methodologies for their experimental determination and essential safety protocols for its handling.

Molecular and Chemical Identity

Chemical Name: 4-(Pentafluorosulfur)benzylamine

Synonyms: 4-(Pentafluorothio)benzylamine, [4-(pentafluoro-λ⁶-sulfanyl)phenyl]methanamine

CAS Number: 771573-35-4

Molecular Formula: C₇H₈F₅NS

Molecular Weight: 233.20 g/mol

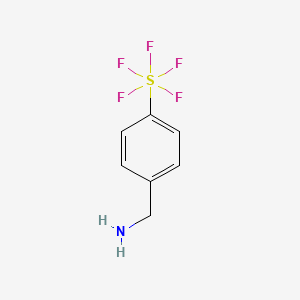

Chemical Structure:

Caption: 2D structure of 4-(Pentafluorosulfur)benzylamine.

Tabulated Physical Properties

| Property | Value | Source/Method |

| Molecular Weight | 233.20 g/mol | Calculated |

| Physical State | Clear, colorless liquid | |

| Melting Point | Data not available | Experimental determination required |

| Boiling Point | Estimated: ~220-240 °C at 760 mmHg | Estimation based on the boiling point of 4-(trifluoromethyl)benzylamine (191 °C) and the larger size of the SF₅ group. |

| Density | Estimated: ~1.4 - 1.5 g/mL at 25 °C | Estimation based on the density of 4-(trifluoromethyl)benzylamine (~1.2 g/mL) and the higher atomic weight of sulfur compared to carbon. |

| Solubility | Data not available | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water, similar to other aromatic amines. |

| pKa | Data not available | The basicity of the amine is expected to be lower than benzylamine due to the strong electron-withdrawing nature of the SF₅ group. |

Experimental Protocols for Property Determination

For researchers requiring precise, experimentally-derived data, the following section outlines standard methodologies for the determination of key physical properties of 4-(Pentafluorosulfur)benzylamine.

Determination of Boiling Point

The boiling point can be determined using a micro-scale distillation apparatus. Given the likelihood of a relatively high boiling point, distillation under reduced pressure is recommended to prevent thermal decomposition.

Caption: Workflow for boiling point determination.

Determination of Density

The density of liquid 4-(Pentafluorosulfur)benzylamine can be accurately measured using a pycnometer.

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with the sample, ensuring no air bubbles are present.

-

Equilibrate the pycnometer and its contents to a constant temperature (e.g., 25 °C) in a water bath.

-

Adjust the volume to the calibration mark.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of 4-(Pentafluorosulfur)benzylamine to various solvents at room temperature. For quantitative determination, a saturated solution can be prepared, and the concentration of the dissolved amine can be measured using techniques like UV-Vis spectroscopy or HPLC.

Spectral Data and Characterization

While a comprehensive public database of spectral information for 4-(Pentafluorosulfur)benzylamine is not available, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzylic protons (CH₂) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the strong electron-withdrawing SF₅ group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon and the aromatic carbons, with the carbon attached to the SF₅ group showing a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum is a key characterization tool for this compound and is expected to show a characteristic signal for the SF₅ group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.20 g/mol ).

Safety and Handling

Compounds containing the pentafluorosulfur group require careful handling due to their unique reactivity and potential toxicity. While specific toxicological data for 4-(Pentafluorosulfur)benzylamine is not available, general precautions for handling aromatic amines and fluorinated compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of contact:

-

Skin: Immediately wash the affected area with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Caption: Key safety and handling precautions.

Conclusion

4-(Pentafluorosulfur)benzylamine is a valuable building block with the potential to contribute to the development of novel pharmaceuticals and agrochemicals. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides a thorough overview of its known characteristics, estimations for its key physical parameters, and standardized protocols for their determination. Adherence to the outlined safety procedures is paramount to ensure the safe handling and utilization of this promising compound in a research and development setting.

References

introduction of SF5 group into organic molecules

An In-depth Technical Guide to the Introduction of the SF₅ Group into Organic Molecules

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in modern medicinal, agrochemical, and materials science, earning the moniker "super-trifluoromethyl" for its superior electronic and physicochemical properties. Its introduction into organic scaffolds can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] However, the unique reactivity of sulfur(VI) fluoride species has historically presented significant synthetic challenges. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core strategies for installing the SF₅ group. It moves beyond a simple recitation of methods to explain the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and reagent selection. Detailed protocols for key transformations, comparative data, and mechanistic diagrams are provided to empower chemists to strategically incorporate this powerful functional group into their molecular designs.

The Allure of the SF₅ Group: A Substituent of the Future

The SF₅ group's value proposition lies in its unique combination of properties that often outperform its more common trifluoromethyl (CF₃) analogue. Understanding these characteristics is crucial for rational molecular design.

-

High Electronegativity and Electron-Withdrawing Power: With five highly electronegative fluorine atoms surrounding a central sulfur, the SF₅ group is one of the most electron-withdrawing groups known, significantly impacting the electronic environment of the parent molecule.[2]

-

Enhanced Lipophilicity: Despite its polarity, the SF₅ group is highly lipophilic, a trait that can improve a molecule's ability to cross biological membranes, a key factor in drug bioavailability.[2]

-

Steric Profile: The octahedral geometry of the SF₅ group provides a unique and substantial steric footprint, which can be exploited to modulate binding interactions with biological targets or to influence the conformation of a molecule.[2]

-

Chemical and Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the group highly resistant to chemical degradation and metabolic breakdown, which can extend the in vivo half-life of a drug candidate.[1][2]

These properties make the SF₅ group an attractive bioisostere for other common functional groups, such as trifluoromethyl, tert-butyl, or nitro groups, offering a pathway to novel chemical space and improved molecular properties.

Core Methodologies for C-SF₅ Bond Formation

The introduction of the SF₅ group can be broadly categorized into three mechanistic approaches: radical, electrophilic, and nucleophilic pentafluorosulfanylation. While radical pathways are the most established, recent advances have expanded the toolbox to include more nuanced and targeted methods.

Radical Pentafluorosulfanylation: The Workhorse Approach

Radical addition of a pentafluorosulfanyl source across unsaturated C-C bonds is the most prevalent and versatile strategy for creating aliphatic SF₅-containing compounds.[4] The key intermediate in these transformations is the electrophilic pentafluorosulfanyl radical (•SF₅).

The traditional source for the •SF₅ radical is pentafluorosulfanyl chloride (SF₅Cl) , a toxic, reactive gas with a low boiling point (-19 °C). Its challenging handling requirements have historically been a barrier to the widespread adoption of SF₅ chemistry.[5] However, recent developments have provided safer, bench-top methods for its in-situ generation or preparation as a stock solution.[5]

The generation of the •SF₅ radical from SF₅Cl can be initiated through several methods:

-

Thermal or UV Initiation: Early methods involved heating or UV irradiation to induce homolysis of the S-Cl bond.[4]

-

Triethylborane (Et₃B) Initiation: A significant advancement was the use of Et₃B as a radical initiator at low temperatures, which proceeds via a well-established radical chain mechanism.[4][6] This remains a widely used and reliable method.

-

Photocatalysis: Modern approaches utilize visible-light photoredox catalysis to generate the •SF₅ radical under mild conditions. This can involve the formation of an electron donor-acceptor (EDA) complex with SF₅Cl or the use of a suitable photocatalyst.[6]

The general mechanism for the radical addition of SF₅Cl to an alkene is depicted below.

Figure 1: General Mechanism of Radical Pentafluorosulfanylation of Alkenes.

A significant breakthrough in radical pentafluorosulfanylation has been the development of shelf-stable, solid reagents that generate the •SF₅ radical upon activation, circumventing the need to handle SF₅Cl gas directly. These reagents offer improved safety and operational simplicity.[7][8]

Examples include:

-

Ar₂CN-SF₅ compounds: These reagents release the •SF₅ radical under photocatalytic conditions.[7]

-

Reagents based on a decarboxylation/β-scission sequence: These bench-stable solids provide a modular approach to generating SF₅ radicals.[9]

These newer reagents are particularly valuable for late-stage functionalization of complex molecules, where mild reaction conditions are paramount.[8]

Remarkably, the inert and non-toxic greenhouse gas, sulfur hexafluoride (SF₆), can be used as a source of the SF₅ group under photoredox conditions.[10][11] This approach involves the single-electron reduction of SF₆ to generate the SF₅ radical and a fluoride anion. While still an emerging area, this strategy represents a more sustainable and atom-economical route to SF₅-containing compounds.[10]

Figure 2: Simplified Mechanism for Photocatalytic Activation of SF₆.

Protocol 1: Triethylborane-Initiated Radical Addition of SF₅Cl to an Alkyne

This protocol describes a classic method for the synthesis of (E)-1-chloro-2-(pentafluorosulfanyl)alkenes, which are versatile building blocks.

Materials:

-

Alkyne (1.0 equiv)

-

Anhydrous solvent (e.g., ethyl acetate or hexane)

-

Triethylborane (Et₃B, 1.0 M in hexanes, 0.2-0.3 equiv)

-

Pentafluorosulfanyl chloride (SF₅Cl) gas

-

Schlenk flask or sealed tube, equipped with a magnetic stir bar

-

Low-temperature cooling bath

Procedure:

-

To a dried Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the alkyne and the anhydrous solvent.

-

Cool the reaction mixture to the desired temperature (typically -20 °C to room temperature).

-

Slowly add the triethylborane solution via syringe.

-

Carefully bubble SF₅Cl gas through the solution for a set period or add a pre-prepared saturated solution of SF₅Cl in the reaction solvent. Caution: SF₅Cl is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

Allow the reaction to stir at the specified temperature for several hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully exposing it to air (the remaining Et₃B will be oxidized).

-

Warm the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired product.

Electrophilic Pentafluorosulfanylation: Targeting Electron-Rich Systems

Direct electrophilic pentafluorosulfanylation, involving the formal transfer of an "SF₅⁺" species, is a less developed but highly desirable strategy for functionalizing electron-rich substrates like arenes. The challenge lies in generating a sufficiently electrophilic SF₅ reagent.

A primary route to SF₅-substituted arenes involves the oxidative fluorination of aryl sulfur compounds, such as disulfides (Ar-S-S-Ar) or thiols (Ar-SH). This is typically a two-step process:

-

Oxidative Chlorofluorination: The sulfur precursor is treated with a chloride source (e.g., Cl₂ or trichloroisocyanuric acid - TCICA) and a fluoride source (e.g., KF) to form an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate.

-

Chloride-Fluoride Exchange: The ArSF₄Cl intermediate is then treated with a fluoride source (e.g., AgF, ZnF₂, or HF) to yield the final ArSF₅ product.

This method, while effective, often requires harsh conditions and handling of sensitive intermediates.[12]

A more direct approach to functionalizing nucleophiles with an SF₅-aryl group involves the use of pre-formed electrophilic reagents. Unsymmetrical diaryliodonium salts containing an SF₅-arene moiety have been shown to be effective for the electrophilic SF₅-arylation of a range of carbon and heteroatom nucleophiles.[8]

Nucleophilic and Cross-Coupling Strategies

While the generation of a true "SF₅⁻" nucleophile is challenging due to the instability of the SF₅ anion,[6] SF₅-substituted building blocks can be used as powerful electrophiles. For instance, SF₅-alkynes are highly polarized, with the carbon atom beta to the SF₅ group being particularly electron-deficient. This allows for highly regio- and stereoselective nucleophilic additions of O-, N-, and S-nucleophiles.[10]

Transition metal-catalyzed cross-coupling reactions provide a powerful and modular approach to synthesizing complex SF₅-containing aromatic compounds. The Negishi cross-coupling, which couples an organozinc reagent with an organic halide, has been successfully applied to the synthesis of SF₅-containing aromatic amino acids.[13] This strategy relies on the availability of SF₅-substituted aryl halides as coupling partners.

Protocol 2: Negishi Cross-Coupling for the Synthesis of an SF₅-Aromatic Compound

This protocol is a general example based on the synthesis of SF₅-containing aromatic amino acids.[13]

Materials:

-

Iodo-amino acid derivative (1.0 equiv)

-

Activated Zinc dust (4.0 equiv)

-

(Bromophenyl)sulfur pentafluoride (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dba)₂, 3 mol%)

-

Ligand (e.g., SPhos, 10 mol%)

-

Anhydrous DMF

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Organozinc Reagent Formation:

-

Heat zinc dust under vacuum in a Schlenk flask, then cool under argon.

-

Add a catalytic amount of iodine in dry DMF and heat to activate the zinc.

-

Add the iodo-amino acid derivative in DMF and heat to form the organozinc reagent.

-

-

Cross-Coupling:

-

To the freshly prepared organozinc reagent, add the (bromophenyl)sulfur pentafluoride, the palladium catalyst, and the ligand.

-

Heat the reaction mixture (e.g., to 50 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

-

Workup and Purification:

-

Cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Comparative Analysis of Pentafluorosulfanylation Methods

The choice of method for introducing an SF₅ group depends heavily on the target molecule, the desired position of the SF₅ group (aliphatic vs. aromatic), and the functional group tolerance required.

| Method | SF₅ Source | Substrate | Key Features & Causality | Typical Yields | Functional Group Tolerance |

| Radical Addition (Et₃B) | SF₅Cl | Alkenes, Alkynes | Well-established, reliable. The electrophilic •SF₅ radical adds preferentially to the less substituted carbon of a double or triple bond.[4] | Good to Excellent | Moderate; sensitive to easily oxidizable groups. |

| Photocatalytic Radical Addition | SF₅Cl, Shelf-stable reagents, SF₆ | Alkenes, Alkynes | Milder conditions, good for late-stage functionalization. Light-induced generation of the •SF₅ radical avoids harsh thermal conditions.[6][8][11] | Moderate to Good | Generally broader than thermal/Et₃B methods. |

| Oxidative Fluorination | Ar-S-S-Ar, Ar-SH | Electron-rich or neutral arenes | Access to Ar-SF₅ from sulfur precursors. Requires strong oxidizing and fluorinating agents.[12] | Moderate to Good | Limited due to harsh, oxidative conditions. |

| Negishi Cross-Coupling | SF₅-Aryl Halides | Organozinc reagents | Modular C-C bond formation. Relies on pre-functionalized SF₅ building blocks.[13] | Moderate to Good | Good; tolerates many functional groups compatible with organometallic reagents.[14] |

| Nucleophilic Addition | N/A (uses SF₅-alkynes as electrophiles) | O, N, S Nucleophiles | Highly regioselective due to the strong polarization of the SF₅-alkyne bond.[10] | Good to Excellent | Good for a range of nucleophiles. |

Conclusion and Future Outlook

The field of pentafluorosulfanylation has undergone a remarkable transformation from a niche area of fluorine chemistry, hampered by hazardous reagents, to a vibrant and expanding discipline with a growing arsenal of synthetic tools. The development of safer methods for handling SF₅Cl, the invention of shelf-stable radical precursors, and the innovative use of SF₆ under photocatalytic conditions have significantly lowered the barrier to entry for chemists wishing to explore the benefits of the SF₅ group.

While radical methods for aliphatic systems and oxidative fluorination/cross-coupling for aromatics remain the cornerstones of SF₅ chemistry, the future will likely see a continued expansion of photocatalytic and electrochemical methods that offer milder conditions and improved functional group compatibility. The development of practical and general reagents for direct electrophilic and nucleophilic SF₅ transfer remains a key challenge, the solution to which would unlock new avenues for molecular design. As the synthetic toolbox continues to grow, the "substituent of the future" is poised to become a mainstay in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Straightforward Pentafluorosulfanylation for Molecular Design. (n.d.). ChemRxiv. Retrieved February 5, 2026, from [Link]

-

A Shelf-Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives. (2025). PubMed. Retrieved February 5, 2026, from [Link]

-

Pentafluorosulfanylation of Aliphatic Substrates | Request PDF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Recent advances in the chemistry and the application of SF5-compounds. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. (n.d.). ChemRxiv. Retrieved February 5, 2026, from [Link]

-

Strain‐Release Pentafluorosulfanylation and Tetrafluoro(aryl)sulfanylation of [1.1.1]Propellane: Reactivity and Structural Insight. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. (2024). Comptes Rendus. Chimie. Retrieved February 5, 2026, from [Link]

-

Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (n.d.). ChemRxiv. Retrieved February 5, 2026, from [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (n.d.). Wipf Group. Retrieved February 5, 2026, from [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. Retrieved February 5, 2026, from [Link]

-

Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks | ChemRxiv. (n.d.). ChemRxiv. Retrieved February 5, 2026, from [Link]

-

Bench-stable reagents for modular access to persulfuranyl scaffolds. (n.d.). ChemRxiv. Retrieved February 5, 2026, from [Link]

-

Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6. (n.d.). ETH Zurich Research Collection. Retrieved February 5, 2026, from [Link]

-

Photoredox Catalytic Hydropentafluorosulfanylation of Alkynes by Sulfur Hexafluoride. (2025). Wiley Online Library. Retrieved February 5, 2026, from [Link]

-

Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (n.d.). ChemRxiv. Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Strain‐Release Pentafluorosulfanylation and Tetrafluoro(aryl)sulfanylation of [1.1.1]Propellane: Reactivity and Structural Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

stability of the pentafluorosulfur (SF5) group

The Pentafluorosulfanyl (SF ) Group: A Technical Guide to Stability and Bioisosteric Utility

Part 1: The Architecture of Stability

Electronic and Steric Fortification

The exceptional stability of the SF

-

Bond Dissociation Energy (BDE): The S-F bond in the SF

cluster is remarkably strong, with BDEs estimated around 380–390 kJ/mol (approx. 91–93 kcal/mol). While slightly weaker than the C-F bond (~485 kJ/mol), it is sufficiently robust to prevent homolytic cleavage under physiological and most synthetic conditions. -

Steric Shielding: Structurally, the SF

group adopts a rigid square pyramidal geometry (often described within a distorted octahedral framework when attached to carbon). The five fluorine atoms create a dense electron cloud that sterically shields the central sulfur atom from nucleophilic attack. This "fluorine sheath" renders the sulfur atom inaccessible to water, acids, or bases that would typically hydrolyze high-oxidation-state sulfur compounds. -

The C-S Anchor: The potential weak point in an SF

-arene is not the SF

Comparative Physicochemical Metrics

The SF

Table 1: Comparative Physicochemical Properties

| Property | Trifluoromethyl (-CF | Pentafluorosulfanyl (-SF | tert-Butyl (-C(CH | Impact on Stability/Design |

| Geometry | Tetrahedral | Square Pyramidal (Bulky) | Tetrahedral | SF |

| Electronegativity ( | 0.54 | 0.68 | -0.20 | SF |

| Lipophilicity ( | 0.88 | 1.51 | 1.98 | SF |

| Volume (Å | 42.6 | 77.5 | 74.6 | SF |

| Hydrolytic Stability | High | High | High | Both fluorinated groups resist hydrolysis. |

Part 2: Hydrolytic and Thermal Resilience

Chemical Inertness

Experimental data confirms that aromatic SF

-

Bronsted Acids/Bases: No hydrolysis in 6N HCl or 6N NaOH at reflux.

-

Reducing Agents: Resistant to hydrogenation (Pd/C, H

) and mild hydride reductions. -

Oxidants: Stable against KMnO

and peroxides.

Protocol 1: Validated Hydrolytic Stability Challenge

This protocol is designed to rigorously test the stability of a novel SF

Objective: Quantify degradation of NCE-SF

Materials:

-

Test Compound (10 mM stock in DMSO)

-

0.1 M HCl (Acidic Stress)

-

0.1 M NaOH (Basic Stress)

-

3% H

O -

LC-MS/MS system with C18 column[3]

Methodology:

-

Preparation: Aliquot 10 µL of stock solution into three borosilicate glass vials.

-

Initiation:

-

Vial A: Add 990 µL 0.1 M HCl (pH ~1).

-

Vial B: Add 990 µL 0.1 M NaOH (pH ~13).

-

Vial C: Add 990 µL 3% H

O

-

-

Incubation: Seal vials and incubate at 60°C for 24 hours. (Note: 60°C provides accelerated aging data).

-

Quenching: Neutralize Vial A and B to pH 7.0 using appropriate buffer. Dilute Vial C with acetonitrile.

-

Analysis: Inject 5 µL onto LC-MS. Monitor for the parent ion [M+H]

and specific loss of SF -

Criteria: A stable SF

group must show >95% recovery of the parent compound with no detection of free fluoride or hydrolyzed sulfonyl byproducts.

Part 3: Metabolic Stability in Drug Design

The "Metabolic Block" Strategy

Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings or accessible alkyl sites. The SF

-

Electronic Deactivation: By strongly withdrawing electrons, it lowers the electron density of the aromatic ring, making it less susceptible to oxidative attack (e.g., epoxidation or hydroxylation).

-

Steric Blocking: Its large volume (comparable to a tert-butyl group) physically obstructs the active site of metabolic enzymes, preventing access to adjacent positions (ortho protection).

Visualization of Metabolic Protection

The following diagram illustrates how replacing a labile group with SF

Caption: Comparative metabolic fate of a standard drug versus an SF

Protocol 2: In Vitro Microsomal Stability Assay

To empirically verify the metabolic stability conferred by the SF

Objective: Determine the Intrinsic Clearance (

Materials:

-

Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compounds (SF

-analog and Parent).[3][4]

Methodology:

-

Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM) at 37°C for 5 minutes.

-

Reaction Start: Initiate reaction by adding NADPH regenerating system.

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing Internal Standard (IS). Centrifuge at 4000 rpm for 20 min.

-

Quantification: Analyze supernatant via LC-MS/MS. Plot

vs. time.[5] -

Calculation:

-

Interpretation: An SF

compound is considered "Metabolically Stable" if

Part 4: Structural Comparison (SF vs CF )

The following diagram highlights the steric differences that contribute to the "Super-Trifluoromethyl" effect. The SF

Caption: Structural divergence between CF

References

-

Rowan Scientific. (2024). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. Chemical Reviews. [Link]

-

Tokunaga, E., et al. (2015). Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 4-(Pentafluorosulfur)benzylamine

Executive Summary

4-(Pentafluorosulfur)benzylamine (CAS 771573-35-4) represents a critical building block in modern medicinal chemistry. The pentafluorosulfanyl group (

This technical guide provides a definitive spectroscopic profile of 4-(Pentafluorosulfur)benzylamine. Unlike standard organic amines, the presence of the hypervalent sulfur moiety introduces complex spin systems in NMR and distinct vibrational modes in IR. This document details the expected spectral signatures, providing researchers with a self-validating analytical framework for compound verification.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Before spectroscopic analysis, confirm the fundamental physicochemical parameters. The high density and lipophilicity are characteristic of

| Parameter | Data |

| Chemical Name | 4-(Pentafluorosulfur)benzylamine |

| Synonyms | 4-(Pentafluorothio)benzylamine; [4-(Aminomethyl)phenyl]sulfur pentafluoride |

| CAS Number | 771573-35-4 |

| Molecular Formula | |

| Molecular Weight | 233.20 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~90°C at 15 mmHg (Predicted) |

| Density | ~1.4 g/mL (High density due to F content) |

| LogP | ~2.5 (Significantly higher than 4-trifluoromethylbenzylamine) |

Spectroscopic Analysis: The Core Data

NMR Spectroscopy (The Diagnostic Standard)

The

-

Geometry: Square pyramidal (approximate).

-

Spin System:

(or -

Populations:

-

Apical Fluorine (

): 1 atom, axial position. -

Basal Fluorines (

): 4 atoms, equatorial positions.

-

Expected Spectral Data (referenced to

| Signal | Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment |

| A | +80.0 to +92.0 | Quintet (pentet) | 1F | 145 - 155 Hz | Apical F ( |

| B | +60.0 to +68.0 | Doublet | 4F | 145 - 155 Hz | Basal F ( |

Technical Insight: The large coupling constant (

Hz) is characteristic of thegroup. If the group degrades (e.g., to sulfonyl fluoride ), these multiplet patterns vanish, replaced by a singlet around +65 ppm. Absence of the quintet/doublet pattern indicates sample decomposition.

NMR Spectroscopy

The proton spectrum confirms the benzylamine scaffold. The electron-withdrawing nature of the

Solvent:

| Position | Shift ( | Multiplicity | Integral | Assignment |

| Ar-H (ortho to | 7.70 - 7.80 | Doublet ( | 2H | Deshielded by |

| Ar-H (meta to | 7.40 - 7.50 | Doublet ( | 2H | Ortho to |

| Benzylic | 3.90 - 4.00 | Singlet (or broad s) | 2H | |

| Amine | 1.50 - 2.00 | Broad Singlet | 2H | Exchangeable ( |

Infrared (IR) Spectroscopy[7][8]

The

-

S-F Stretching: The most intense bands appear between 810–900 cm⁻¹ .

-

F-S-F Deformation: Strong bands around 580–600 cm⁻¹ .[2]

| Wavenumber ( | Intensity | Vibration Mode |

| 3300 - 3380 | Weak/Broad | N-H stretching (Primary amine) |

| 2850 - 2950 | Medium | C-H stretching (Aliphatic) |

| 860 - 900 | Very Strong | S-F equatorial stretching |

| 810 - 840 | Very Strong | S-F axial stretching |

| 580 - 600 | Strong | F-S-F deformation |

Mass Spectrometry & Fragmentation Pathway[9][10]

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion (

The fragmentation pattern is dictated by the stability of the

Fragmentation Logic (Graphviz Visualization)

The following diagram illustrates the primary fragmentation pathways observed in EI-MS for this compound.

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway for 4-(Pentafluorosulfur)benzylamine.

Analytical Workflow for Verification

To ensure the identity and purity of 4-(Pentafluorosulfur)benzylamine in a drug discovery context, follow this cascading workflow. This ensures you do not mistake the compound for its trifluoromethyl analog or a decomposition product.

Figure 2: Step-by-step analytical decision matrix for compound validation.

Safety and Handling Protocols

While the

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines can absorb

from the air to form carbamates. -

Chemical Stability: The C-S bond in Ar-

is extremely stable. However, avoid strong reducing agents (e.g., LiAlH4 in refluxing ether) for prolonged periods, although -

Hydrolysis Risk: Unlike acid chlorides, the

group does not hydrolyze in water. If you see F-NMR signals corresponding to fluoride ion (-120 ppm) or sulfonyl fluoride (+65 ppm singlet), the sample contains impurities from synthesis, not degradation of the

References

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors, 2021.

-

The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific, 2024.

-

19F NMR Chemical Shift Table. Alfa Chemistry, 2024.

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. International Journal of Molecular Sciences, 2020.

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 2018.

Sources

An In-depth Technical Guide to the Electronic Properties of SF5-Substituted Molecules

Introduction: The Emergence of a "Super" Functional Group

In the landscape of molecular design for pharmaceuticals, agrochemicals, and advanced materials, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern chemistry. Among these, the pentafluorosulfanyl (SF5) group has garnered significant attention, earning the moniker of a "super-trifluoromethyl group".[1][2] This distinction arises from its unique combination of electronic and steric properties that often surpass those of the more conventional trifluoromethyl (CF3) moiety.[1]

The SF5 group is characterized by a hypervalent sulfur atom bonded to five fluorine atoms, resulting in a pseudo-octahedral geometry. This structure imparts a remarkable suite of properties:

-

Extreme Electronegativity: The cumulative effect of five highly electronegative fluorine atoms makes the SF5 group one of the most powerfully electron-withdrawing substituents known in organic chemistry.

-

High Thermal and Chemical Stability: The strength of the sulfur-fluorine bonds confers exceptional stability, making SF5-substituted molecules robust under a wide range of chemical and thermal conditions.[3]

-

Significant Lipophilicity: Despite its polarity, the SF5 group substantially increases the lipophilicity of a parent molecule, a critical parameter for modulating membrane permeability and bioavailability in drug candidates.

-

Steric Bulk: The SF5 group is sterically demanding, a feature that can be exploited to influence molecular conformation and restrict rotational freedom, thereby improving binding affinity to biological targets.

This guide provides an in-depth exploration of the core electronic properties of SF5-substituted molecules. We will delve into the quantitative measures of its electron-withdrawing strength, its profound impact on molecular acidity and basicity, and the experimental and computational workflows used to characterize these effects. The causality behind the selection of this group in advanced molecular design for researchers, scientists, and drug development professionals will be a central theme.

The Electronic Signature of the Pentafluorosulfanyl Group

The defining characteristic of the SF5 substituent is its potent electron-withdrawing nature, which fundamentally alters the electronic landscape of the molecule to which it is attached. This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms, which polarizes the S-F bonds and ultimately the C-S bond, drawing electron density away from the molecular scaffold.

Quantifying the Effect: Hammett Parameters

The electronic influence of a substituent on an aromatic ring is quantitatively described by Hammett substituent constants (σ). These parameters are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing power of a substituent. The SF5 group exhibits large, positive Hammett constants, confirming its status as a powerful electron-withdrawing group.

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) |

| -SF5 | 0.68 | 0.79 |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| Table 1: Comparison of Hammett constants for the SF5 group and other common electron-withdrawing substituents. Values are approximations from literature sources. |

The large positive values for both σ_m (meta) and σ_p (para) indicate a strong field/inductive effect. Notably, the σ_p value is comparable to that of the nitro (-NO2) group, one of the strongest classical electron-withdrawing groups, highlighting the exceptional electronic influence of the SF5 substituent.

Impact on Molecular Acidity (pKa)

One of the most significant and synthetically useful consequences of the SF5 group's electronic properties is its ability to drastically increase the acidity of nearby protons. By attaching an SF5 group to a phenol or aniline, for instance, the pKa can be lowered by several units.

Causality: The SF5 group strongly withdraws electron density from the aromatic ring. This inductive pull stabilizes the conjugate base (e.g., the phenoxide ion) formed upon deprotonation. By delocalizing the negative charge, the SF5 group makes the loss of a proton more thermodynamically favorable, resulting in a lower pKa and a stronger acid. For example, the pKa of phenol is approximately 10.0, while the pKa of 4-nitrophenol is 7.2.[4][5] Based on its Hammett parameter, 4-pentafluorosulfanylphenol is expected to have a similar or even lower pKa, rendering it significantly more acidic than phenol itself. This modulation is critical in drug design for optimizing the ionization state of a molecule at physiological pH, which directly impacts solubility, receptor binding, and cell permeability.

Dipole Moment

The introduction of an SF5 group induces a large molecular dipole moment due to the significant separation of charge created by its powerful electron-withdrawing nature.[6] This property is increasingly being exploited in materials science to design molecules with specific optoelectronic properties and in medicinal chemistry to influence molecular interactions with biological targets.[7] For example, the large dipole can enhance interactions with polar residues in a protein's active site.

Caption: Logical flow of the electronic influence of the SF5 group on an aromatic system.

Methodologies for Characterization and Synthesis

The unique properties of SF5-substituted molecules are accompanied by unique challenges in their synthesis and characterization. Progress in this area has been crucial for the broader adoption of this functional group.[1]

Experimental Protocol: Synthesis of an SF5-Arene via Oxidative Fluorination

The synthesis of SF5-arenes has historically been a significant barrier to their use.[1] Modern methods, however, have made them more accessible. One common strategy involves the oxidative fluorination of diaryl disulfides. The following is a generalized, self-validating protocol based on established methodologies.

Objective: To synthesize a pentafluorosulfanyl-arene from the corresponding diaryl disulfide.

Pillar of Trustworthiness: This two-step protocol involves the formation of a key intermediate, the arylsulfur chlorotetrafluoride (Ar-SF4Cl), which can be isolated or used in situ. Successful conversion in the second step validates the first. Spectroscopic analysis (¹⁹F NMR) provides unambiguous confirmation of the SF5 group's formation.

Step-by-Step Methodology:

-

Step 1: Formation of the Arylsulfur Chlorotetrafluoride (Ar-SF4Cl) Intermediate.

-

Rationale: This step uses a source of chlorine and fluoride to oxidatively chlorinate and partially fluorinate the sulfur center.

-

Procedure: a. In a dry FEP or PFA reactor under an inert atmosphere (N₂ or Ar), dissolve the starting diaryl disulfide (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile). b. Cool the solution to the recommended temperature (typically 0 °C to -20 °C). c. Add a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) (≥10 eq.). d. Slowly add a chlorinating agent, such as trichloroisocyanuric acid (TCCA) or chlorine gas (Cl₂) (≥3 eq.), while carefully monitoring the reaction temperature. e. Stir the reaction mixture for the specified time (e.g., 1-4 hours) until consumption of the starting material is confirmed by TLC or GC-MS. f. Upon completion, the reaction is carefully quenched and worked up to isolate the Ar-SF4Cl intermediate.

-

-

Step 2: Fluoride-Chloride Exchange to Form the Aryl Pentafluorosulfide (Ar-SF5).

-

Rationale: The final fluorine atom is installed by replacing the chlorine on the sulfur center. This step often requires a potent fluoride source.

-

Procedure: a. Dissolve the crude or purified Ar-SF4Cl intermediate (1.0 eq.) in a suitable anhydrous solvent. b. Add a strong fluorinating agent. Historically, anhydrous HF or HF-pyridine was used. Modern, safer protocols may use reagents like silver tetrafluoroborate (AgBF₄).[8] c. Stir the reaction at the recommended temperature until ¹⁹F NMR analysis shows complete conversion of the SF4Cl signal to the characteristic SF5 signal (a doublet and a quintet). d. Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or distillation.

-

Validation: The final product is unequivocally identified by ¹⁹F NMR, which shows a characteristic A₄X pattern for the SF5 group: one quintet for the apical fluorine (SF) and one doublet for the four equatorial fluorines (SF₄).

Caption: Generalized workflow for the synthesis of SF5-arenes.

Computational Protocol: Predicting Electronic Properties with DFT

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules before they are synthesized, saving considerable time and resources.[9][10]

Objective: To calculate the molecular geometry, electrostatic potential, dipole moment, and frontier molecular orbitals (HOMO/LUMO) of an SF5-substituted molecule.

Pillar of Expertise: The choice of functional and basis set is critical for achieving a balance between computational cost and accuracy.[11] For molecules containing heavy atoms like sulfur and extensive electron correlation like the SF5 group, a functional like B3LYP combined with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-type basis set (e.g., aug-cc-pVDZ) provides a reliable starting point.

Step-by-Step Methodology:

-

Structure Input: Build the 3D structure of the target SF5-molecule using a molecular editor (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Rationale: Find the lowest energy conformation of the molecule.

-

Procedure: Perform a geometry optimization calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This will yield the equilibrium bond lengths and angles.

-

-

Frequency Calculation:

-

Rationale: Confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and obtain thermodynamic data.

-

Procedure: Run a frequency calculation at the same level of theory.

-

-

Single-Point Energy and Property Calculation:

-

Rationale: Calculate the electronic properties from the optimized geometry.

-

Procedure: Using the optimized coordinates, perform a single-point energy calculation. Request the calculation of molecular orbitals (HOMO/LUMO), Mulliken or NBO population analysis (for atomic charges), dipole moment, and the electrostatic potential (ESP).

-

-

Data Analysis and Visualization:

-

Rationale: Interpret the computational output to understand the molecule's electronic character.

-

Procedure: a. Visualize the HOMO and LUMO to understand electron density distribution and reactivity sites. b. Map the ESP onto the electron density surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). This map visually demonstrates the electron-withdrawing effect of the SF5 group. c. Analyze the magnitude and vector of the calculated dipole moment.

-

Caption: Standard DFT workflow for predicting molecular electronic properties.

Applications in Drug Discovery and Materials Science

The potent electronic effects of the SF5 group are not merely a scientific curiosity; they are actively leveraged to solve critical challenges in applied chemistry.

Medicinal Chemistry: A Tool for Optimizing Pharmacokinetics

In drug development, the SF5 group serves as a powerful bioisostere for substituents like the trifluoromethyl, tert-butyl, or nitro groups.[12] Its ability to fine-tune electronic properties and lipophilicity simultaneously is a key advantage.

-

Improving Metabolic Stability: The chemical inertness of the SF5 group can protect adjacent sites on a molecule from metabolic degradation by enzymes like Cytochrome P450, thereby extending the drug's half-life in the body.[12] An 8-SF5 analog of the antimalarial drug mefloquine, for example, demonstrated a longer half-life and higher in vivo activity than the parent compound.[1]

-

Enhancing Binding Affinity and Efficacy: The strong electron-withdrawing nature and steric profile of the SF5 group can alter the conformation and electronic distribution of a drug molecule to enhance its binding to a target receptor.[12] For instance, SF5-substituted benzopyran analogues have been developed as highly potent and selective COX-2 inhibitors for treating inflammation, with one compound showing exceptional efficacy in animal models.[1]

-

Modulating Acidity for Better Permeability: By lowering the pKa of acidic centers, the SF5 group can increase the fraction of a drug that is in the more lipophilic, neutral state at physiological pH, potentially enhancing its ability to cross cellular membranes.

Materials Science: Tuning Optoelectronic Properties

The SF5 group is also emerging as a valuable substituent in the design of advanced organic materials.[8] Its ability to create strong dipoles and lower the energy levels of the HOMO and LUMO is useful for creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The electron-accepting properties of the SF5-substituted aryl ring can be used to construct "push-pull" chromophores, where electron density is moved across the molecule upon photoexcitation, a key process in many optical applications.[7]

Conclusion

The pentafluorosulfanyl group is far more than a chemical novelty; it is a meticulously chosen tool for precise molecular engineering. Its dominant electronic feature—an exceptionally strong inductive electron-withdrawing capacity—provides chemists with a powerful lever to modulate fundamental molecular properties. By significantly lowering the pKa of adjacent functional groups, creating large dipole moments, and enhancing metabolic stability, the SF5 substituent enables the rational design of molecules with optimized properties for demanding applications in medicine and materials science. While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodology are making this "super-trifluoromethyl" group an increasingly indispensable part of the modern chemist's toolkit.

References

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Retrieved February 7, 2024, from [Link]

-

Talley, J. J., et al. (2011). Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation. Journal of Medicinal Chemistry. Retrieved February 7, 2024, from [Link]

-

Harriman, A., et al. (2020). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. Retrieved February 7, 2024, from [Link]

-

Oreate AI. (2024). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Oreate AI Blog. Retrieved February 7, 2024, from [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Retrieved February 7, 2024, from [Link]

-

Beier, P., et al. (2014). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Retrieved February 7, 2024, from [Link]

-

Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Retrieved February 7, 2024, from [Link]

-

Pitts, C. R., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved February 7, 2024, from [Link]

-

Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Wikipedia. Retrieved February 7, 2024, from [Link]

-

Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

-

Beier, P., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Retrieved February 7, 2024, from [Link]

-

Gilmour, R. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Leeb, A. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Retrieved February 7, 2024, from [Link]

-

University of Calgary. (n.d.). pKa values for substituted phenols. University of Calgary. Retrieved February 7, 2024, from [Link]

-

Gryko, D. T., et al. (2020). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push-pull chromophores. Journal of Materials Chemistry C. Retrieved February 7, 2024, from [Link]

-

Al-Bayati, A. H., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Polymers. Retrieved February 7, 2024, from [Link]

-

Alwan, A. S., & Talib, S. H. (2022). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. Journal of Education for Pure Science. Retrieved February 7, 2024, from [Link]

-

Chemistry Stack Exchange. (2012). How are σ and σ± determined in Hammett plots?. Chemistry Stack Exchange. Retrieved February 7, 2024, from [Link]

-

Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Wikipedia. Retrieved February 7, 2024, from [Link]

-

Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

-

Beier, P., et al. (2014). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Retrieved February 7, 2024, from [Link]

-

Beier, P. (n.d.). Synthesis and derivatization of aryl sulfurpentafluoride building blocks. Charles University. Retrieved February 7, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 4. Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog [oreateai.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. dodo.is.cuni.cz [dodo.is.cuni.cz]

- 7. dk.upce.cz [dk.upce.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hammett substituent constants [stenutz.eu]

The Steric & Electronic Architecture of the Pentafluorosulfanyl (SF₅) Group

This technical guide provides a comprehensive analysis of the pentafluorosulfanyl (SF₅) group, focusing on its steric properties, physicochemical profile, and synthetic applications in drug discovery.

A Technical Guide for Medicinal Chemists and Synthetic Biologists

Part 1: The "Super-Trifluoromethyl" Paradigm

The pentafluorosulfanyl group (SF₅) is often reductively described as a "super-trifluoromethyl" group.[1] While it shares the high electronegativity and lipophilicity of CF₃, this moniker fails to capture its most distinct feature: its steric architecture . Unlike the tetrahedral CF₃ or tert-butyl groups, SF₅ possesses a rigid octahedral geometry (with the aryl/alkyl bond occupying one apex). This unique shape creates a "square pyramidal" steric wall that offers orthogonal opportunities for conformational locking and metabolic blocking that spherical or tetrahedral substituents cannot achieve.

For the drug developer, SF₅ offers a rare combination: high steric bulk (comparable to tert-butyl) with extreme electron-withdrawing capacity (exceeding CF₃).

Part 2: Physicochemical & Steric Profiling

To rationally deploy SF₅, one must understand its quantitative parameters relative to common bioisosteres. The SF₅ group is chemically robust, hydrolytically stable, and unaffected by standard reducing or oxidizing conditions.

Table 1: Comparative Physicochemical Parameters

Data synthesized from structural analysis and Hammett constant evaluations.

| Parameter | SF₅ (Pentafluorosulfanyl) | CF₃ (Trifluoromethyl) | t-Bu (tert-Butyl) | Implication |

| Geometry | Octahedral (Square Pyramidal effective) | Tetrahedral | Tetrahedral | SF₅ provides a broader "face" of steric protection. |

| Steric Volume (ų) | 55.4 | 34.6 | 76.9 | SF₅ is ~60% larger than CF₃, bridging the gap to t-Bu. |

| Hammett σₚ | 0.68 | 0.53 | -0.20 | SF₅ is strongly electron-withdrawing; t-Bu is donating. |

| Hansch π (Lipophilicity) | 1.23 | 0.88 | 1.98 | SF₅ significantly boosts membrane permeability without the metabolic liability of alkyl groups. |

| C-X Bond Length (Å) | 1.76 (C-S) | 1.50 (C-C) | 1.54 (C-C) | The longer C-S bond projects the steric bulk further into the binding pocket. |

Mechanistic Insight: The Rotational Barrier

Unlike planar substituents (e.g., nitro, carboxyl), the SF₅ group has a relatively low intrinsic rotational barrier (~227 cm⁻¹ for vinyl-SF₅). However, its effective "width" (due to the four equatorial fluorines) creates severe steric clashes in ortho-substituted arenes.

-

Design Rule: Placing SF₅ ortho to a functional group will force that group out of planarity more effectively than CF₃, often locking conformations to favor specific receptor binding modes.

Part 3: Visualization of Steric & Synthetic Logic

The following diagram illustrates the decision logic for substituting SF₅ and compares its spatial occupancy to standard groups.

Caption: Decision tree for SF5 bioisosteric replacement and relative steric volume comparison.

Part 4: Self-Validating Experimental Protocol

Protocol: Synthesis of Aryl-SF₅ via Oxidative Fluorination of Disulfides

Direct C-H functionalization to install SF₅ is notoriously difficult. The most robust, scalable method for medicinal chemistry labs is the Umemoto-type oxidative fluorination of diaryl disulfides. This protocol avoids the use of elemental fluorine (F₂) gas, utilizing Cl₂ and fluoride salts instead.

Safety Pre-requisites

-

Hazard: Chlorine (Cl₂) is toxic. SF₄ intermediates are moisture-sensitive and release HF.

-

Control: Perform all operations in a well-ventilated fume hood. Use Teflon (PFA/FEP) or passivated steel vessels if scaling up; standard glassware is acceptable for this specific variation if HF generation is strictly managed, but plasticware is preferred for fluoride steps.

Reagents

-

Substrate: Diphenyl disulfide (or substituted variant).

-

Oxidant: Chlorine gas (Cl₂) or Trichloroisocyanuric acid (TCCA) as a solid Cl source.

-

Fluoride Source: Potassium Fluoride (KF) (spray-dried, anhydrous) or ZnF₂.

-

Solvent: Acetonitrile (MeCN) (anhydrous).

Step-by-Step Methodology

Phase 1: Formation of the Chlorotetrafluoride Intermediate (Ar-SF₄Cl)

-

Setup: Charge a dry 3-neck round-bottom flask with Diphenyl disulfide (10 mmol) and anhydrous KF (100 mmol) .

-

Solvation: Add dry MeCN (50 mL) and cool the suspension to -10°C .

-

Chlorination: Slowly bubble Cl₂ gas (approx. 40 mmol) into the mixture over 30 minutes. The mixture will turn pale yellow.

-

Validation Check: Monitor by ¹⁹F NMR.[1] The Ar-SF₄Cl species typically appears as a doublet at +136 ppm and a quintet at +88 ppm (relative to CFCl₃).

-

-

Reaction: Stir at 0°C for 2 hours.

-

Filtration: Filter off the inorganic salts (KCl/KF) under inert atmosphere (N₂). The filtrate contains the sensitive Ar-SF₄Cl intermediate.

Phase 2: Fluoride Exchange to Ar-SF₅

-

Transfer: Transfer the filtrate to a reactor containing ZnF₂ (15 mmol) or SbF₃/catalytic SbF₅ (for higher reactivity).

-

Oxidation/Exchange: In many variations, a second oxidant is not needed if excess Cl₂/F⁻ was sufficient, but often this step requires heating to drive the Cl-to-F exchange.

-

Umemoto Modification: Treat the Ar-SF₄Cl intermediate with ZnF₂ at 80°C for 4–6 hours.

-

-

Quench: Pour the reaction mixture into ice water containing NaHCO₃ (to neutralize trace HF).

-

Extraction: Extract with Pentane or Diethyl Ether. The SF₅ group is highly lipophilic, so it extracts easily.

-

Purification: Silica gel chromatography. Ar-SF₅ compounds are non-polar and move with the solvent front in non-polar eluents (Hexanes).

Mechanism of Action

-

S-S Cleavage: Cl₂ cleaves the disulfide to form Ar-S-Cl.

-

Oxidative Addition: Successive oxidation/substitution cycles (S(II) → S(IV) → S(VI)) occur. The steric bulk of the growing fluorine sphere stabilizes the high-valent sulfur.

-

Steric Driving Force: The final F⁻ substitution is driven by the thermodynamic stability of the S-F bond, despite the steric crowding.

Part 5: References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

-

Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues. Beilstein Journal of Organic Chemistry. Link

-

Altmeder, M., & Rampp, F. (2016). The Pentafluorosulfanyl Group in Medicinal Chemistry. Current Medicinal Chemistry. Link

-

Sipyagin, A. M., et al. (2017). Steric and Electronic Effects of the SF5 Group. Journal of Fluorine Chemistry. Link

-

Tokunaga, E., et al. (2013). Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist’s Toolbox. Drug Discovery Today. Link

Sources

The Renaissance of the "Super-Trifluoromethyl" Group: Foundational Research on SF₅-Containing Building Blocks

Executive Summary

The pentafluorosulfanyl group (SF₅) has emerged from the obscurity of academic curiosity to become a high-value pharmacophore in modern drug discovery. Often termed "super-trifluoromethyl" due to its superior electronegativity, lipophilicity, and metabolic stability, SF₅ offers a unique solution to the "methyl-to-trifluoromethyl" bioisosteric walk. This technical guide synthesizes the foundational chemistry required to access SF₅ building blocks, detailing the mechanistic underpinnings of its synthesis and providing field-proven protocols for its incorporation into aliphatic and aromatic scaffolds.

Part 1: The Physicochemical Triad

To effectively deploy SF₅ in medicinal chemistry, one must understand how it differentiates from its closest analogs: the trifluoromethyl group (CF₃) and the tert-butyl group (t-Bu).

Comparative Analysis

The SF₅ group is a steric chimera: it possesses the volume of a tert-butyl group but the electronic pull of a trifluoromethyl group (and then some).

Table 1: Physicochemical Properties of SF₅ vs. Common Bioisosteres

| Property | SF₅ (Pentafluorosulfanyl) | CF₃ (Trifluoromethyl) | t-Bu (tert-Butyl) |

| Geometry | Octahedral ( | Tetrahedral ( | Tetrahedral ( |

| Electronegativity ( | 3.65 | 3.36 | N/A |

| Hammett Constant ( | 0.68 | 0.54 | -0.20 |

| Inductive Effect ( | 0.55 | 0.39 | -0.01 |

| Lipophilicity ( | 1.51 | 0.88 | 1.98 |

| Bond Length (C-X) | 1.81 Å (C-S) | 1.49 Å (C-C) | 1.54 Å (C-C) |

Data Source: Parameters derived from Hansch constants and recent dipole moment studies.

Structural Implications

The high lipophilicity (

Figure 1: The functional triad of the SF₅ group illustrating how its geometry and electronics contribute to drug-like properties.

Part 2: Aliphatic Synthesis – The Radical Paradigm

The formation of the C(sp³)-SF₅ bond is challenging due to the high energy barrier of nucleophilic substitution at the sulfur center. Consequently, radical addition remains the dominant strategy.

The Dolbier Protocol (SF₅Cl Addition)

The most robust method for introducing SF₅ into aliphatic chains is the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to alkynes or alkenes, pioneered by W.R.[1][2] Dolbier Jr. This reaction is initiated by triethylborane (Et₃B) at low temperatures, ensuring kinetic control and preventing the polymerization of the substrate.

Mechanistic Insight

The reaction proceeds via a radical chain mechanism.[2][3][4] The ethyl radical (from Et₃B/O₂) abstracts a chlorine atom from SF₅Cl, generating the electrophilic •SF₅ radical. This radical adds rapidly to the electron-rich

Figure 2: Radical chain mechanism for the Et₃B-initiated addition of SF₅Cl to alkynes.